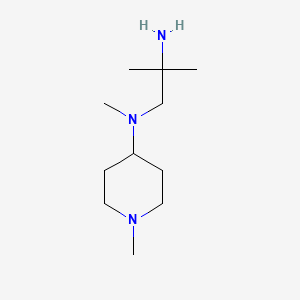
6-(Isoindolin-2-yl)-2-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Isoindolin-2-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound characterized by the presence of an isoindoline moiety attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isoindolin-2-yl)-2-methylpyrimidin-4-amine typically involves the condensation of an aromatic primary amine with a pyrimidine derivative. One common approach is the reaction of 2-methyl-4-chloropyrimidine with isoindoline under basic conditions, such as the presence of a base like potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Isoindolin-2-yl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring’s chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the isoindoline moiety.
Reduction: Reduced isoindoline derivatives.
Substitution: Amino or thio-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-(Isoindolin-2-yl)-2-methylpyrimidin-4-amine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6-(Isoindolin-2-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline moiety and exhibit similar reactivity and applications.
Pyrimidine derivatives: Compounds like 2-methyl-4-aminopyrimidine have structural similarities and are used in similar research contexts.
Uniqueness
6-(Isoindolin-2-yl)-2-methylpyrimidin-4-amine is unique due to the combination of the isoindoline and pyrimidine moieties, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C13H14N4 |
|---|---|
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
6-(1,3-dihydroisoindol-2-yl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C13H14N4/c1-9-15-12(14)6-13(16-9)17-7-10-4-2-3-5-11(10)8-17/h2-6H,7-8H2,1H3,(H2,14,15,16) |
Clave InChI |
LPKQZCJOOCOKTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N2CC3=CC=CC=C3C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)









![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)

![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)
